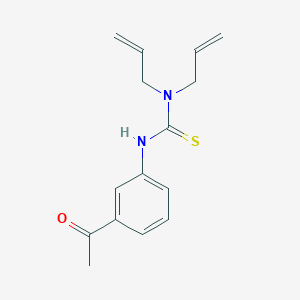
N'-(3-acetylphenyl)-N,N-diallylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N,N-diallylthiourea, also known as DATU, is a chemical compound that has been widely used in scientific research due to its unique properties. DATU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it an important compound for studying different biological processes.
Wirkmechanismus
N'-(3-acetylphenyl)-N,N-diallylthiourea inhibits the activity of metalloproteinases by binding to the active site of the enzyme and preventing it from carrying out its function. This leads to a decrease in the activity of metalloproteinases, which in turn affects various biological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of metalloproteinases, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been found to exhibit antimicrobial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3-acetylphenyl)-N,N-diallylthiourea in lab experiments is its ability to inhibit the activity of metalloproteinases, which makes it a useful compound for studying different biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.
Zukünftige Richtungen
There are several future directions for the use of N'-(3-acetylphenyl)-N,N-diallylthiourea in scientific research. One potential application is the development of new drugs that target metalloproteinases, which play a key role in various diseases such as cancer and inflammation. Another potential direction is the use of this compound as a tool for studying different biological processes, such as tissue remodeling and angiogenesis. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, which can help to inform its safe use in future experiments.
Synthesemethoden
N'-(3-acetylphenyl)-N,N-diallylthiourea can be synthesized using a simple two-step process. The first step involves the reaction of 3-acetylaniline with thionyl chloride to form 3-acetylchloroaniline. In the second step, the 3-acetylchloroaniline is reacted with diallylamine in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
N'-(3-acetylphenyl)-N,N-diallylthiourea has been used in various scientific studies due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a key role in various biological processes such as tissue remodeling, angiogenesis, and inflammation. This compound has also been found to exhibit antiviral, antitumor, and antimicrobial properties, making it a promising compound for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(3-acetylphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14-8-6-7-13(11-14)12(3)18/h4-8,11H,1-2,9-10H2,3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMCCCIHMBHDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)
![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)

![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)